8-((4-Benzylpiperazin-1-yl)sulfonyl)quinoline
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives involves various chemical reactions that enable the incorporation of different functional groups, leading to a wide range of compounds with diverse properties. For instance, the synthesis of novel quinoline derivatives can be achieved through reactions involving carboxylic acids, o-aminophenols, or o-amino thiophenols, using polyphosphoric acid as a cyclizing agent (Bodke, Shankerrao, & Harishkumar, 2013). These methods demonstrate the versatility in synthesizing quinoline derivatives, including the target compound.
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including 8-((4-Benzylpiperazin-1-yl)sulfonyl)quinoline, is characterized by spectroscopic techniques such as FT-IR, NMR, and X-Ray diffraction studies. The dihedral angles between the benzene and quinoline rings, as well as the orientation of functional groups, play a significant role in determining the compound's chemical behavior and interactions (Desai et al., 2019).
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, leading to the formation of compounds with potential biological activities. For example, quinoline-3-carbaldehyde hydrazones show pronounced cancer cell growth inhibitory effects, demonstrating the chemical reactivity of quinoline derivatives towards synthesizing biologically active compounds (Korcz et al., 2018).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and fluorescence, are influenced by their molecular structure and substituents. For instance, some quinoline derivatives exhibit fluorescent properties in solution, with the fluorescence intensity and wavelength depending on the solvent polarity (Bodke, Shankerrao, & Harishkumar, 2013).
Scientific Research Applications
Synthesis and Structural Insights
- The synthesis and characterization of quinoline derivatives have been a subject of interest due to their significant cytotoxic properties. A study presented the synthesis of novel quinoline-3-carbaldehyde hydrazones, which exhibited pronounced cancer cell growth inhibitory effects, suggesting their potential as anticancer agents (Korcz et al., 2018).
- Another research effort focused on the copper(II)-catalyzed remote sulfonylation of aminoquinolines, indicating advancements in environmentally friendly synthetic methodologies (Xia et al., 2016).
Biological Applications and Potentials
- Quinoline derivatives have been identified as effective fluorescent probes, with some compounds emitting green light with high quantum yields. This suggests their application in the development of new fluorescent materials (Bodke et al., 2013).
- The design and synthesis of a caged Zn2+ probe based on the quinoline scaffold demonstrates the compound's utility in bioimaging and cellular studies, highlighting its significant increase in fluorescence emission upon complexation with Zn2+ (Aoki et al., 2008).
- A study on the synthesis of 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydro-benzo[h]quinoline-3-carbonitriles revealed considerable cytotoxic activity against human tumor cell lines, showcasing the potential of these compounds as anticancer and antiviral agents (Faidallah et al., 2012).
Antimicrobial and Antiviral Research
- New compounds of quinoline clubbed with sulfonamide moiety were synthesized for their antimicrobial properties, indicating high activity against Gram-positive bacteria (No authors listed, 2019).
- Quinoline as a privileged scaffold in cancer drug discovery emphasizes the synthetic versatility of quinoline, allowing the generation of structurally diverse derivatives with anticancer activities (Solomon Vr & Lee, 2011).
Future Directions
While specific future directions for 8-((4-Benzylpiperazin-1-yl)sulfonyl)quinoline are not provided in the search results, it is clear that compounds containing the 8-hydroxyquinoline (8-HQ) nucleus have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
Mechanism of Action
Target of Action
The primary target of 8-((4-Benzylpiperazin-1-yl)sulfonyl)quinoline is the serotonin type 3 (5-HT3) receptor . The 5-HT3 receptor is unique among the seven recognized serotonin receptor families and is present in neuro-anatomical regions . This receptor plays a crucial role in various therapeutic targets such as anxiety, depression, nociception, and cognitive function .
Mode of Action
This compound acts as a 5-HT3 receptor antagonist . It binds to the 5-HT3 receptors, thereby inhibiting the action of serotonin, a neurotransmitter that can trigger nausea and vomiting .
Biochemical Pathways
As a 5-ht3 receptor antagonist, it likely impacts theserotonergic system . By blocking the action of serotonin at 5-HT3 receptors, it may alter various downstream effects related to mood and cognition .
Pharmacokinetics
The compound has an optimal log p value and a significant pa2 value . The log P value refers to the compound’s lipophilicity, which can influence its absorption and distribution in the body. The pA2 value is a measure of the antagonist’s potency .
Result of Action
The compound exhibits an antidepressant-like effect in rodent behavioral models of depression . It enhances the antidepressant action of fluoxetine and bupropion, potentiates the 5-hydroxytryptophan (5-HTP) induced head twitches response in mice, and reverses reserpine-induced hypothermia in rats .
properties
IUPAC Name |
8-(4-benzylpiperazin-1-yl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-26(25,19-10-4-8-18-9-5-11-21-20(18)19)23-14-12-22(13-15-23)16-17-6-2-1-3-7-17/h1-11H,12-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDADFNBPZDWIDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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